1-{4-[4-Amino-1-(1-Methylethyl)-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenyl}-3-[3-(Trifluoromethyl)phenyl]urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AD57 involves multiple steps, starting with the preparation of key intermediates. The final step typically involves the coupling of these intermediates under specific reaction conditions to form the desired compound. Detailed synthetic routes and reaction conditions are proprietary and often not disclosed in public literature .
Industrial Production Methods
Industrial production of AD57 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
AD57 undergoes various chemical reactions, including:
Oxidation: AD57 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in AD57, potentially altering its biological activity.
Substitution: AD57 can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms .
Scientific Research Applications
AD57 has a wide range of scientific research applications, including:
Cancer Research: AD57 is used to study the inhibition of kinases involved in cancer progression, such as RET, BRAF, S6K, and Src.
Cell Signaling: It is employed in research focused on understanding cell signaling pathways and their role in diseases.
Drug Development: AD57 serves as a lead compound in the development of new therapeutic agents targeting multiple kinases.
Mechanism of Action
AD57 exerts its effects by inhibiting multiple kinases, including RET, BRAF, S6K, and Src. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and metabolism. The compound significantly reduces the activity of these kinases, leading to decreased tumor growth and improved survival in preclinical models .
Comparison with Similar Compounds
Similar Compounds
AD80: A related compound with balanced pathway inhibition and improved efficacy.
AD81: Another similar compound with low toxicity and enhanced therapeutic index.
Uniqueness
AD57 is unique due to its potent inhibition of multiple kinases and its ability to significantly reduce tumor growth in preclinical models. Its polypharmacological profile makes it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C22H20F3N7O |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C22H20F3N7O/c1-12(2)32-20-17(19(26)27-11-28-20)18(31-32)13-6-8-15(9-7-13)29-21(33)30-16-5-3-4-14(10-16)22(23,24)25/h3-12H,1-2H3,(H2,26,27,28)(H2,29,30,33) |
InChI Key |
LEERPLGXOHLQPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.